molecular formula C27H31O17+ B1264699 Delphinidin 3-O-sophoroside

Delphinidin 3-O-sophoroside

Cat. No. B1264699
M. Wt: 627.5 g/mol
InChI Key: UYLDMCQVSGIZMI-ROOKUYIKSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3-O-sophoroside is an anthocyanidin glycoside.

Scientific Research Applications

  • Natural Colorants and Stability : Delphinidin derivatives extracted from Ajuga reptans flowers demonstrate potential as natural colorants. These compounds, including delphinidin 3-O-sophoroside, show more stability in neutral aqueous solutions compared to other anthocyanins, making them useful for food utilities or other purposes (Terahara et al., 2001).

  • Anti-Cancer Properties : Delphinidin has been found to induce apoptosis in various cancer cell lines, including prostate, breast, and colorectal cancer. It acts through different pathways, such as nuclear factor-kappaB signaling, MAPK signaling, and inhibition of HER2 and Erk1/2 signaling, showcasing its potential as an anti-cancer agent (Hafeez et al., 2008), (Ozbay & Nahta, 2011), (Huang et al., 2019).

  • Cardiovascular Health : Delphinidin demonstrates a protective effect against endothelial cell apoptosis, which is beneficial for maintaining cardiovascular health. This effect is achieved through the nitric oxide pathway and regulation of calcium homeostasis (Martin et al., 2003).

  • Anti-Inflammatory Effects : Delphinidin exhibits anti-inflammatory properties, as shown in studies involving spinal cord injury and psoriatic arthritis models. It reduces inflammation through mechanisms involving the NF-κB and p38-MAPK signaling pathways (Wang et al., 2017), (Mavropoulos et al., 2020).

  • Effects on Adipocyte Differentiation : Delphinidin impacts adipocyte differentiation by activating Wnt/β-catenin signaling and inhibiting adipogenesis in pre-adipocytes. This suggests its potential role in metabolic disease prevention, including obesity (Rahman et al., 2016).

  • Role in Angiogenesis : Studies indicate that delphinidin can inhibit angiogenesis, both in vitro and in vivo, which could be beneficial for developing anti-angiogenic therapies (Favot et al., 2003).

properties

Product Name

Delphinidin 3-O-sophoroside

Molecular Formula

C27H31O17+

Molecular Weight

627.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H30O17/c28-6-16-19(35)21(37)23(39)26(42-16)44-25-22(38)20(36)17(7-29)43-27(25)41-15-5-10-11(31)3-9(30)4-14(10)40-24(15)8-1-12(32)18(34)13(33)2-8/h1-5,16-17,19-23,25-29,35-39H,6-7H2,(H4-,30,31,32,33,34)/p+1/t16-,17-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1

InChI Key

UYLDMCQVSGIZMI-ROOKUYIKSA-O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

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